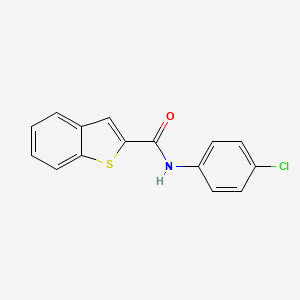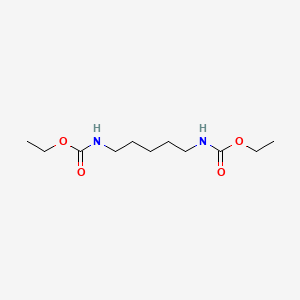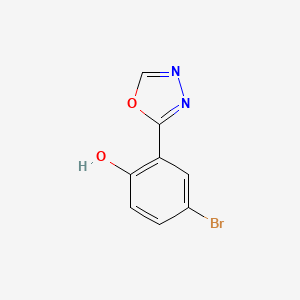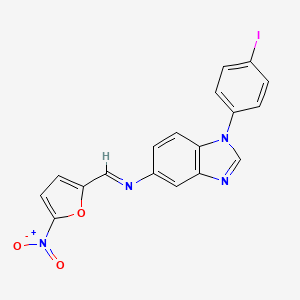![molecular formula C10H16 B11941847 Tricyclo[7.1.0.04,6]decane CAS No. 286-73-7](/img/structure/B11941847.png)
Tricyclo[7.1.0.04,6]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[71004,6]decane is an organic compound with the molecular formula C10H16 It is classified as a hydrocarbon and is known for its unique three-dimensional cage-like structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[7.1.0.04,6]decane can be achieved through several methods. One common approach involves the reaction of carbon tetrachloride with bicyclo[6.1.0]non-4-ene, 9,9-dichloro- under specific conditions . Another method includes the use of Diels-Alder and Conia-ene reactions to form the desired tricyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as aluminum chloride absorbed on substrates like silicon dioxide or zeolites can facilitate the interconversion of isomers, with a preference for forming the exo isomer as the major product .
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[71004,6]decane undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions of Tricyclo[7.1.0.04,6]decane include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogens or other electrophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Tricyclo[7.1.0.04,6]decane has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic hydrocarbons.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of high-energy-density fuels and other specialized materials
Mecanismo De Acción
The mechanism by which Tricyclo[7.1.0.04,6]decane exerts its effects involves its interaction with molecular targets and pathways. Its cage-like structure allows it to interact with various enzymes and receptors, potentially influencing biological processes. The exact molecular targets and pathways are still under investigation, but its stability and reactivity make it a compound of interest for further research .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[4.3.1.03,7]decane:
Tricyclo[5.2.1.02,6]decane: Used in the synthesis of adamantane and other high-stability compounds.
Tricyclo[5.2.1.01,5]decane: Found in bioactive natural products and studied for its regio- and enantioselectivity.
Uniqueness
Tricyclo[7.1.0.04,6]decane is unique due to its specific three-dimensional structure, which provides distinct reactivity and stability compared to other tricyclic hydrocarbons.
Propiedades
Número CAS |
286-73-7 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
tricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C10H16/c1-2-8-6-10(8)4-3-9-5-7(1)9/h7-10H,1-6H2 |
Clave InChI |
QFNRBEUEKKYIGV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC2CCC3C1C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11941773.png)









![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)


